molecular formula C32H23N3OS B409059 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N,N-diphenylacetamide CAS No. 333766-07-7

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N,N-diphenylacetamide

Katalognummer: B409059
CAS-Nummer: 333766-07-7
Molekulargewicht: 497.6g/mol
InChI-Schlüssel: FBFJYPAVLCKNTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N,N-diphenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano and diphenyl groups, as well as a diphenylacetamide moiety. The molecular formula of this compound is C26H19N3O2S, and it has a molecular weight of 437.5 g/mol .

Eigenschaften

CAS-Nummer

333766-07-7

Molekularformel

C32H23N3OS

Molekulargewicht

497.6g/mol

IUPAC-Name

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N,N-diphenylacetamide

InChI

InChI=1S/C32H23N3OS/c33-22-29-28(24-13-5-1-6-14-24)21-30(25-15-7-2-8-16-25)34-32(29)37-23-31(36)35(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-21H,23H2

InChI-Schlüssel

FBFJYPAVLCKNTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N,N-diphenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N,N-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N,N-diphenylacetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N,N-diphenylacetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.